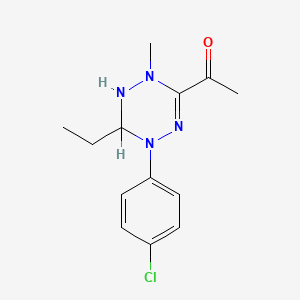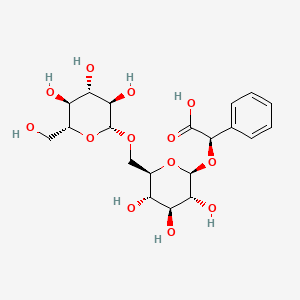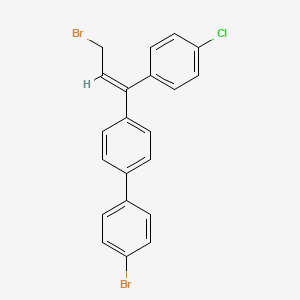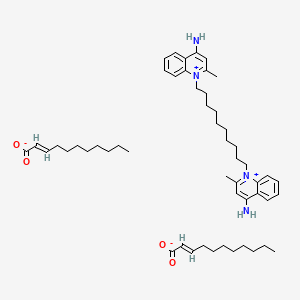
3-Thiazoline, 2,2-dimethyl-4-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiazoline, 2,2-dimethyl-4-ethyl- is a heterocyclic organic compound that belongs to the thiazoline family Thiazolines are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom This particular compound is notable for its unique structural features, including two methyl groups and one ethyl group attached to the thiazoline ring
Méthodes De Préparation
The synthesis of 3-Thiazoline, 2,2-dimethyl-4-ethyl- typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of the desired thiazoline compound . The reaction is usually carried out at room temperature and may involve additional steps to purify the final product. Industrial production methods may vary, but they generally follow similar principles, often utilizing large-scale reactors and optimized conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
3-Thiazoline, 2,2-dimethyl-4-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazoline ring to thiazolidine, a saturated five-membered ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazoline ring, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Research has shown that thiazoline derivatives can have anti-inflammatory and anticancer activities, suggesting potential therapeutic applications.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 3-Thiazoline, 2,2-dimethyl-4-ethyl- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to physiological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
3-Thiazoline, 2,2-dimethyl-4-ethyl- can be compared to other thiazoline derivatives and related compounds:
Thiazole: A simpler structure with a similar ring system but without the additional methyl and ethyl groups.
Thiazolidine: A saturated analog of thiazoline, often used in medicinal chemistry.
Thiazole derivatives: Compounds like sulfathiazole and ritonavir, which have significant biological activities and therapeutic applications. The uniqueness of 3-Thiazoline, 2,2-dimethyl-4-ethyl- lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
80881-36-3 |
|---|---|
Formule moléculaire |
C7H13NS |
Poids moléculaire |
143.25 g/mol |
Nom IUPAC |
4-ethyl-2,2-dimethyl-5H-1,3-thiazole |
InChI |
InChI=1S/C7H13NS/c1-4-6-5-9-7(2,3)8-6/h4-5H2,1-3H3 |
Clé InChI |
HTLXHILOXORXGU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(SC1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





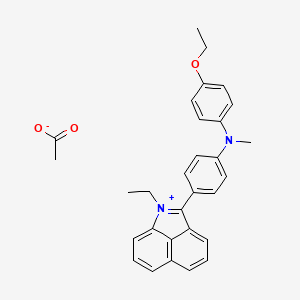
![4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12695826.png)


